molecular formula C18H10N4O6 B10887754 5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile

5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile

Cat. No.: B10887754
M. Wt: 378.3 g/mol
InChI Key: NODDOESQCDDCAK-UHFFFAOYSA-N
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Description

5-NITRO-2-(4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)BENZONITRILE is a complex organic compound with the molecular formula C18H10N4O6. This compound is characterized by its nitro group, pyrimidinylidene moiety, and benzonitrile structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-(4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)BENZONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidinylidene Moiety: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinylidene structure.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group into the molecule.

    Formation of the Benzonitrile Structure: This involves the reaction of intermediates to form the final benzonitrile structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-2-(4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)BENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can undergo further oxidation under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and benzonitrile positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

5-NITRO-2-(4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)BENZONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-NITRO-2-(4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)BENZONITRILE involves its interaction with specific molecular targets and pathways. The nitro group and pyrimidinylidene moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-NITRO-2-(4-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H10N4O6

Molecular Weight

378.3 g/mol

IUPAC Name

5-nitro-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]benzonitrile

InChI

InChI=1S/C18H10N4O6/c19-9-11-8-12(22(26)27)3-6-15(11)28-13-4-1-10(2-5-13)7-14-16(23)20-18(25)21-17(14)24/h1-8H,(H2,20,21,23,24,25)

InChI Key

NODDOESQCDDCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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